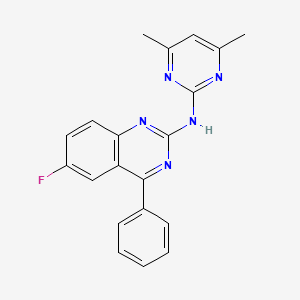![molecular formula C18H27N3O4S B4542448 N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4542448.png)
N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "N2-(3-acetylphenyl)-N2-(methylsulfonyl)-N1-[3-(1-pyrrolidinyl)propyl]glycinamide" often involves multistep reactions that include the use of sulfonamide derivatives. For instance, sulfonamide derivatives that possess electron-attracting groups can undergo rearrangement reactions when treated with alkaline solutions, leading to various products depending on the reactants and conditions used (Dohmori, 1964).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic methods. These methods can provide insights into the compound's structural features, such as the presence of specific functional groups and the overall molecular conformation. Advanced techniques like X-ray crystallography can offer precise structural details at the atomic level, although specific studies on the mentioned compound's structure were not found.
Chemical Reactions and Properties
Chemical reactions involving compounds with pyrrolidinyl and sulfonamide groups can lead to a variety of products, influenced by factors like the specific substituents and reaction conditions. These compounds can participate in reactions such as cycloadditions, Michael additions, and rearrangements, which are foundational for synthesizing more complex molecules with potential biological activities (Ghorab et al., 2008).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility, are crucial for understanding their behavior in various environments. These properties are determined by the molecular structure, specifically the interactions between different functional groups and the overall molecular geometry. Ionic liquids and solvents containing pyrrolidinium groups, for example, show unique physical properties like low viscosity and high thermal stability, which are of interest for applications in electrolytes (Forsyth et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the compound's functional groups and molecular structure. Studies on related compounds show a range of reactivities towards different types of chemical reactions, including those involving electrophiles and nucleophiles. The presence of sulfonamide and pyrrolidinyl groups can significantly impact the compound's chemical behavior, including its potential as a ligand in catalytic reactions or as a precursor in organic synthesis (Yao & Lu, 2011).
Propiedades
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-(3-pyrrolidin-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-15(22)16-7-5-8-17(13-16)21(26(2,24)25)14-18(23)19-9-6-12-20-10-3-4-11-20/h5,7-8,13H,3-4,6,9-12,14H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKGNINQBBKYCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NCCCN2CCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N-[3-(pyrrolidin-1-yl)propyl]glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 6'-amino-5'-cyano-1-(4-fluorobenzyl)-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4542376.png)
![2-[(4-tert-butylcyclohexyl)carbonyl]-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4542377.png)
![5-(4-chlorophenyl)-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4542385.png)
![N-1,3-benzodioxol-5-yl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4542394.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4542401.png)
![1-butyl-5-oxo-N-{2-[(propylamino)carbonyl]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B4542407.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4542414.png)
![N-(2-(2-furyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4542420.png)
![[2-anilino-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B4542423.png)

![ethyl 4-({[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4542460.png)
![ethyl 1-[5-(2-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B4542467.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4542469.png)
